![molecular formula C15H15N5O2S B2823332 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2199371-96-3](/img/structure/B2823332.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2- ( (4- (2 H -benzo [ d ] [1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a new series of 2- ( (4- (2 H -benzo [ d ] [1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Scientific Research Applications
- In electroluminescent devices, Ira achieved a maximum external quantum efficiency of 7.3% with an emission maximum at 649 nm, while Irb reached 10.2% efficiency with an emission maximum at 635 nm .
- The compound’s derivatives have been investigated as potent and selective cannabinoid-1 (CB1) receptor antagonists. Structural studies and theoretical analyses of chemical descriptors were performed to understand their biological activity .
- Related thiophene-containing compounds have shown various activities. For instance:
- A derivative, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized and structurally characterized. It was obtained through condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide .
Electroluminescence Materials
Cannabinoid Receptor Antagonists
Anti-Inflammatory Agents and Serotonin Antagonists
Synthesis and Structure Determination
Mechanism of Action
The mechanism of action of similar compounds has been investigated . For instance, the compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(12-10-13(22-18-12)14-2-1-9-23-14)19-7-3-11(4-8-19)20-16-5-6-17-20/h1-2,5-6,9-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVAUHAXUUDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone |
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